molecular formula C14H14BrNO2 B3171308 5-Bromo-2-(3-ethoxyphenoxy)aniline CAS No. 946665-32-3

5-Bromo-2-(3-ethoxyphenoxy)aniline

Cat. No. B3171308
CAS RN: 946665-32-3
M. Wt: 308.17 g/mol
InChI Key: YMWCZXMSUBGIBS-UHFFFAOYSA-N
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Description

5-Bromo-2-(3-ethoxyphenoxy)aniline is a chemical compound with a unique structure and properties, which has been the subject of much scientific research in recent years. This compound is an aromatic amine, which is a type of organic compound with an amine group attached to an aromatic ring. It is a colorless solid with a melting point of approximately 158°C. The compound is also known by its IUPAC name, 5-bromo-2-(3-ethoxyphenoxy)benzenamine, and its CAS number is 587-87-9.

Scientific Research Applications

5-Bromo-2-(3-ethoxyphenoxy)aniline has been studied extensively in the fields of organic chemistry and biochemistry. It has been used as a starting material for the synthesis of various organic compounds, including pharmaceuticals, pesticides, and dyes. Additionally, it has been used in the synthesis of biologically active compounds such as peptides and peptidomimetics.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(3-ethoxyphenoxy)aniline is still not fully understood. However, it is believed that the compound acts as an inhibitor of certain enzymes, such as acetylcholinesterase. This enzyme plays an important role in the transmission of nerve signals in the body, and when it is inhibited, the transmission of these signals is disrupted.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Bromo-2-(3-ethoxyphenoxy)aniline are not yet fully understood. However, it has been shown to have significant effects on the central nervous system, including changes in behavior, motor coordination, and learning and memory. Additionally, the compound has been shown to have anti-inflammatory, anti-diabetic, and anti-cancer effects in animal models.

Advantages and Limitations for Lab Experiments

5-Bromo-2-(3-ethoxyphenoxy)aniline is a relatively simple compound to synthesize in the laboratory, and it is relatively stable and non-toxic. However, the compound is not very soluble in aqueous solutions, which may limit its use in certain experiments. Additionally, the compound is relatively expensive, which may limit its use in large-scale experiments.

Future Directions

The potential applications of 5-Bromo-2-(3-ethoxyphenoxy)aniline are still being explored. Future research could focus on the development of new synthetic methods for the compound, as well as further investigation into its biochemical and physiological effects. Additionally, further research could be done to explore the potential therapeutic applications of the compound, as well as its potential for use as a diagnostic tool. Finally, research could be done to explore the compound's potential for use as an environmental pollutant.

properties

IUPAC Name

5-bromo-2-(3-ethoxyphenoxy)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrNO2/c1-2-17-11-4-3-5-12(9-11)18-14-7-6-10(15)8-13(14)16/h3-9H,2,16H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMWCZXMSUBGIBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC=C1)OC2=C(C=C(C=C2)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-(3-ethoxyphenoxy)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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